(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylicacid
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Overview
Description
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthalene moiety with a chlorine substituent, and a sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. The chlorination of naphthalene is followed by the introduction of the sulfonyl group. The pyrrolidine ring is then attached through a series of reactions involving carboxylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can occur, particularly at the chlorine and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Another compound with a boronic acid group, used in organic synthesis and medicinal chemistry.
Allylamine: A simple unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness
(S)-1-((8-Chloronaphthalen-1-yl)sulfonyl)pyrrolidine-2-carboxylic acid stands out due to its combination of a naphthalene moiety, a sulfonyl group, and a pyrrolidine ring. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14ClNO4S |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
(2S)-1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19)/t12-/m0/s1 |
InChI Key |
KEQKJKJZWCBCFD-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Origin of Product |
United States |
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